molecular formula C8H6O4 B168817 5,6-Dihydroxybenzofuran-3-one CAS No. 14771-00-7

5,6-Dihydroxybenzofuran-3-one

Cat. No.: B168817
CAS No.: 14771-00-7
M. Wt: 166.13 g/mol
InChI Key: RDRBEUXIJCFHCZ-UHFFFAOYSA-N
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Description

5,6-Dihydroxybenzofuran-3-one is a high-value dihydrobenzofuran derivative of significant interest in medicinal and organic chemistry. The dihydrobenzofuran scaffold is a prominent structural motif in a vast range of biologically active natural products and pharmaceutical agents . This core structure is composed of a fused benzene ring and a dihydrofuran ring, a unique feature that makes it an ideal candidate for the development of novel therapies . Researchers value this scaffold for its potential in drug discovery, particularly as a precursor for constructing complex organic molecules with diverse biological activities . Dihydrobenzofuran-based compounds demonstrate a wide spectrum of biological activities, which include anti-malarial, anti-HIV, hepatoprotective, and anti-inflammatory properties . Furthermore, specific derivatives have shown notable promise as anticancer agents, with research indicating that structural modifications can influence their potency and selectivity against various cancer cell lines . The synthesis of such dihydrobenzofuran scaffolds has been advanced through modern transition metal-catalyzed reactions, which offer efficient and reliable methods for their construction under ambient conditions . This product, this compound, is provided for research applications only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,9-10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRBEUXIJCFHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC(=C(C=C2O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310371
Record name 5,6-Dihydroxy-1-benzofuran-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14771-00-7
Record name NSC226195
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dihydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,6 Dihydroxybenzofuran 3 One and Its Analogues

Conventional Synthetic Routes to the 5,6-Dihydroxybenzofuranone Core

Traditional methods for synthesizing the benzofuranone core have been well-established, primarily relying on condensation and cyclization reactions. These routes are valued for their reliability and the ability to produce a variety of substituted analogues.

Aldol Condensation Approaches for Aurone (B1235358) Synthesis

The Aldol condensation, specifically the Claisen-Schmidt condensation, is a cornerstone for the synthesis of aurones. rsc.org This reaction typically involves the condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde (B42025). rsc.orgresearchgate.net The reaction can be performed under either acidic or basic conditions. researchgate.net For instance, the condensation of 4,6-dihydroxybenzofuranone with 3,4-dihydroxybenzaldehyde (B13553) in the presence of concentrated hydrochloric acid is a known method to produce the natural product aureusidin. researchgate.net

This synthetic pathway is advantageous due to its compatibility with a wide array of substituents on both the benzofuranone and the aldehyde, allowing for the creation of a diverse library of aurone derivatives. rsc.org The reaction conditions can be tuned to optimize yields and selectivity, with catalysts ranging from simple acids and bases like HCl and NaOH to solid supports like alumina. rsc.orgresearchgate.netresearchgate.net

A general procedure involves stirring a mixture of the benzofuran-3(2H)-one and a benzaldehyde in a suitable solvent, such as glacial acetic acid or methanol, with a catalytic amount of acid or base. rsc.orgchemicalbook.com The reaction progress is often monitored by thin-layer chromatography, and the product can be isolated through filtration and recrystallization. rsc.orgchemicalbook.com

Table 1: Examples of Aldol Condensation for Aurone Synthesis

Benzofuranone Reactant Aldehyde Reactant Catalyst/Conditions Product Reference
Benzofuran-3(2H)-one Benzaldehyde HCl, glacial acetic acid, room temp (Z)-2-benzylidenebenzofuran-3(2H)-one rsc.org
4,6-Dihydroxybenzofuranone 3,4-Dihydroxybenzaldehyde Conc. HCl, 70°C Aureusidin researchgate.net
Benzofuran-3(2H)-one N-(Un)substituted quinolone-3-carbaldehydes Microwave irradiation Quinolone-based aurone analogs arabjchem.org

Ring Closure Reactions of Substituted Phenol (B47542) Derivatives

Another classical approach to the benzofuranone core involves intramolecular ring closure reactions of appropriately substituted phenol derivatives. These reactions are governed by principles such as Baldwin's rules, which predict the favorability of different ring-closing pathways. wikipedia.orglibretexts.org

One common strategy is the intramolecular O-alkylation of a 2-hydroxyacetophenone (B1195853) derivative. For example, the synthesis of a dihydropyrano-aurone intermediate involved the α-halogenation of a 2-hydroxyacetophenone followed by intramolecular O-alkylation to form the benzofuranone ring. jst.go.jp This method provides a versatile route to various substituted benzofuranones.

Another example is the cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate to yield methyl 3-hydroxybenzofuran-2-carboxylate, which can then be converted to benzofuran-3(2H)-one. semanticscholar.org While reliable, this two-step process can have moderate yields and require prolonged heating. semanticscholar.org

The choice of the starting phenol and the cyclization conditions are critical for the success of these reactions. The substitution pattern on the phenol ring dictates the final structure of the benzofuranone, and the reaction conditions must be optimized to favor the desired cyclization pathway.

Advanced and Green Chemistry Syntheses of 5,6-Dihydroxybenzofuranone Analogues

In recent years, there has been a growing emphasis on developing more efficient, environmentally friendly, and advanced synthetic methods. These modern approaches aim to reduce reaction times, improve yields, and minimize waste.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. oatext.com This technique has been successfully applied to the synthesis of benzofuran-3(2H)-ones and their aurone analogues, often leading to shorter reaction times and higher yields compared to conventional heating methods. semanticscholar.orgresearchgate.net

For instance, a new method for the synthesis of benzofuran-3(2H)-ones under microwave conditions has been developed, providing the desired products in yields ranging from 43% to 58%. semanticscholar.orgresearchgate.net The optimization of reaction conditions, including temperature, time, catalyst, and solvent, is crucial for the success of these microwave-assisted syntheses. semanticscholar.orgresearchgate.net

Microwave irradiation has also been employed in the Aldol condensation step for aurone synthesis. The condensation of N-(un)substituted quinolone-3-carbaldehydes with benzofuran-3(2H)-ones has been achieved using microwave irradiation, demonstrating the versatility of this technology. arabjchem.org The use of microwave heating can also facilitate solvent-free reactions, further enhancing the green credentials of the synthesis. oatext.com

Table 2: Microwave-Assisted Synthesis of Benzofuranones

Reactants Catalyst/Solvent Conditions Yield Reference
Methyl 2-(2-methoxy-2-oxoethoxy)benzoate derivatives K3PO4, DMF/MeOH 150°C, 30 min, 300 W 43-58% semanticscholar.orgresearchgate.net
N-(Un)substituted quinolone-3-carbaldehydes, Benzofuran-3(2H)-ones Potassium t-butoxide, DMF 70°C, 120 W Not specified

One-Pot Multi-Component Reaction Strategies

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. dergipark.org.tr This approach aligns with the principles of green chemistry by reducing solvent usage and waste generation. researchgate.net

Several MCRs have been developed for the synthesis of benzofuranone analogues. A simple and efficient one-pot, three-component reaction of cyclohexylisocyanide, various aldehydes, and dimedone or 1,3-cyclohexanedione (B196179) in DMF has been reported to produce 2-(cyclohexylamino)-6,7-dihydro-3-aryl benzofuran-4(5H)-ones in good yields. dergipark.org.tr

Another example is a one-pot, five-component reaction that yields tetrazole-benzofuran hybrids. rsc.org This process involves a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by Pd/Cu, resulting in highly substituted benzofurans. rsc.org Although the yields are low to moderate (21-67%), the method is notable for its high bond-forming efficiency, creating six new bonds in a single operation. rsc.org

Catalytic Methodologies for Benzofuranone Formation

The development of novel catalytic systems is at the forefront of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. beilstein-journals.org Various catalytic methodologies have been applied to the synthesis of benzofuranones and their derivatives.

For the Aldol condensation, in addition to traditional acid and base catalysts, other systems have been explored. These include the use of alumina, ethylenediammonium diacetate (EDDA) under ultrasound irradiation, and deep eutectic solvents. researchgate.net These alternative catalysts can offer advantages such as easier work-up, milder reaction conditions, and improved environmental friendliness. researchgate.net

In the context of ring-closure reactions, transition metal catalysts have proven effective. For example, PBu3-catalyzed intramolecular 5-exo cyclization of 2-alkynoylphenols provides aurone derivatives in good to high yields with high regioselectivity. researchgate.net Copper-catalyzed one-pot, three-component reactions of o-iodophenols have also been used to synthesize 2-vinylbenzofurans. acs.org Furthermore, cobalt(III)-catalyzed reactions have been developed for the construction of benzofuranones. researchgate.net The use of specific catalysts can also enable the selective synthesis of particular isomers or derivatives that may be difficult to obtain through other methods. nih.govrsc.org

Derivatization Strategies for Structural Diversity

The benzofuran-3-one core, particularly with a 5,6-dihydroxy substitution pattern, serves as a versatile scaffold for chemical modification. Derivatization strategies are primarily aimed at exploring the structure-activity relationships (SAR) to enhance biological profiles. These modifications typically focus on the introduction of diverse substituents at the C-2 position, modification of the benzofuranone ring itself through reactions like halogenation and alkoxylation, and functionalization of appended side chains.

Introduction of Aromatic and Heteroaromatic Substituents at C-2

The C-2 position of the benzofuran-3-one scaffold is a frequent target for derivatization due to its significant influence on the biological activity of the resulting analogues. Electrophilic substitution reactions often favor the C-2 position in the parent benzofuran (B130515) ring system. nih.gov Various synthetic methodologies have been developed to introduce a wide range of aromatic and heteroaromatic moieties at this position, leading to compounds with enhanced potency and selectivity.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for creating C-C bonds and have been extensively used for the C-2 arylation of benzofurans and related heterocycles. nih.gov For instance, the direct C-H arylation of benzofurans with aryl iodides can be achieved using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst. nih.govnih.gov These methods often exhibit high regioselectivity for the C-2 position. nih.gov Similarly, triarylantimony difluorides have been employed as arylating agents in Pd-catalyzed reactions, affording a variety of 2-arylbenzofurans. nih.gov A palladium-catalyzed dearomative arylation/oxidation reaction of 1-(benzofuran-2-yl)ethan-1-one O-methyl oximes with iodobenzenes has been shown to produce 2-aryl-2-substituted-benzofuran-3(2H)-ones. rsc.org

Rhodium catalysis offers another effective route for C-2 functionalization. Chiral-at-metal rhodium(III) complexes have been used to catalyze the enantioselective C-2 nucleophilic functionalization of 3-aminobenzofurans. rsc.org Furthermore, rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-diynes can be tuned to produce C-2 alkynylated benzofurans by adjusting reaction conditions. ucl.ac.uk

Copper-catalyzed reactions also play a role in the synthesis of C-2 aryl derivatives. An electrochemical method for the synthesis of 2-aryl-3-cyano-5,6-dihydroxybenzofurans involves the reaction of electrochemically generated o-benzoquinones (from catechols) with benzoylacetonitrile (B15868) in a Michael addition reaction. researchgate.net

The table below summarizes various metal-catalyzed methods for introducing substituents at the C-2 position of the benzofuran scaffold.

Catalyst SystemReactantsProduct TypeReference(s)
Pd(OAc)₂ / CuCl₂Benzofuran, Triarylantimony difluoride2-Arylbenzofuran nih.gov
[Cp*RhCl₂]₂ / NaOPiv·H₂ON-phenoxyacetamide, 1,3-diyneC2-Alkynylbenzofuran ucl.ac.uk
Chiral Rh(III) Complex3-Aminobenzofuran, α,β-Unsaturated carbonylC2-Substituted benzofuran rsc.org
Palladium Catalyst1-(Benzofuran-2-yl)ethan-1-one O-methyl oxime, Iodobenzene2-Aryl-2-substituted-benzofuran-3(2H)-one rsc.org
Pd/C-Cu CatalysisNot specified4-Alkynylthieno[2,3-d]pyrimidines

Halogenation and Alkoxylation Strategies on the Benzofuranone Ring

Modification of the electronic properties of the benzofuranone ring through the introduction of halogens or alkoxy groups is a key strategy for modulating biological activity. These substituents can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran ring has been shown to significantly enhance the anticancer and antimicrobial activities of these derivatives. nih.govnih.gov This effect is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to target proteins. nih.gov Bromination can be achieved through various methods, including direct bromination with elemental bromine or using reagents like N-bromosuccinimide (NBS). vulcanchem.comoup.com Studies on the bromination of benzofuran have shown that the reaction often proceeds via an electrophilic addition to the 2,3-double bond, followed by elimination or rearrangement. oup.com The position of the halogen on the ring is a critical determinant of biological activity. nih.govmdpi.com For example, the presence of two bromo substituents on both the benzofuran ring (at C-5) and a C-2 phenyl ring was found to result in excellent antibacterial activity. nih.gov

Alkoxylation: The hydroxyl groups of 5,6-dihydroxybenzofuran-3-one are prime sites for alkoxylation, such as methylation or ethylation, to produce dimethoxy or diethoxy analogues. This modification can alter the compound's solubility and ability to act as a hydrogen bond donor or acceptor, which can have profound effects on its biological profile. For instance, the synthesis of 4,6-dimethoxy-benzofuran-3(2H)-one from 4,6-dihydroxybenzofuran-3(2H)-one can be accomplished by reacting it with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃). iau.ir Alkoxylation can also be performed at other positions. For example, (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have been synthesized from the corresponding 3-hydroxy precursors by reaction with various alkyl bromides. innovareacademics.in Furthermore, one-pot pseudo three-component reactions of benzofuran-3(2H)-ones with alcohols, catalyzed by heteropolyacids like H₃PW₁₂O₄₀, can yield 3-alkoxy-2-(benzofuran-3-yl)benzofurans. znaturforsch.comresearchgate.net

The following table details examples of halogenation and alkoxylation reactions on the benzofuranone scaffold.

Reaction TypeReagents & ConditionsStarting MaterialProductReference(s)
Alkoxylation (Methylation)Methyl iodide, K₂CO₃, DMF4,6-Dihydroxybenzofuran-3(2H)-one4,6-Dimethoxy-benzofuran-3(2H)-one iau.ir
AlkoxylationAlkyl bromide, K₂CO₃, DMF(3-Hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone(3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone innovareacademics.in
BrominationBromine, Acetic AcidBenzofuran2,3-Dibromo-2,3-dihydrobenzofuran oup.com
AlkoxylationAlcohol, H₃PW₁₂O₄₀·xH₂OBenzofuran-3(2H)-one3-Alkoxy-2-(benzofuran-3-yl)benzofuran znaturforsch.comresearchgate.net

Functionalization of Side Chains for Enhanced Biological Activity

Beyond the core ring system, the functionalization of side chains attached to the benzofuran-3-one scaffold provides another avenue for creating structural diversity and improving biological efficacy. Modifications to substituents at positions such as C-2 or C-3 can fine-tune the molecule's properties.

Structure-activity relationship (SAR) studies have demonstrated that the nature of side chains is crucial for activity. For example, in a series of benzofuran-3-yl-(indol-3-yl)maleimides, the incorporation of side chains with terminal double or triple bonds at the 6-position of the benzofuran moiety resulted in compounds with potent inhibitory activity against glycogen (B147801) synthase kinase 3β. nih.gov In contrast, larger alkoxy groups like cyclopropylmethoxy or cyclobutylmethoxy at the same position led to a significant drop in potency. nih.gov

The functionalization of side chains can also impact cytotoxic selectivity. The introduction of a bromine atom to a methyl group at the C-3 position of a benzofuran ring was found to produce remarkable cytotoxic activity against leukemia cells without affecting normal cells. nih.govmdpi.com Similarly, modifications to a C-3 side chain by introducing different phenyl groups through an α,β-unsaturated ketone linker have been explored to modulate antibacterial activity. longdom.org In another study, the modification of a side chain on 5-arylbenzofuran neolignans through Wacker oxidation and subsequent condensation with primary amines led to derivatives with enhanced cytotoxicity, suggesting that introducing groups with non-polarity or large steric effects could be beneficial. rsc.org

These examples underscore the importance of side chain functionalization as a strategic approach to optimize the biological profiles of benzofuran-3-one derivatives.

Elucidation of Biological Activities and Mechanistic Insights of 5,6 Dihydroxybenzofuran 3 One Derivatives

Enzyme Inhibition Studies

The unique structural framework of 5,6-dihydroxybenzofuran-3-one and its derivatives has positioned them as compelling scaffolds for the development of potent enzyme inhibitors. Their biological significance is underscored by their ability to interact with a variety of enzymes implicated in numerous physiological and pathological processes. This section delves into the specific inhibitory activities of these compounds against several key enzymes.

Urease Inhibition Mechanisms of Furan (B31954) Chalcones and Aurones

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.govwikipedia.org Its activity is a crucial survival mechanism for some pathogenic bacteria, such as Helicobacter pylori, and also contributes to agricultural nitrogen loss. wikipedia.orgmdpi.com Consequently, the inhibition of urease is a significant therapeutic and agricultural target. wikipedia.orgmdpi.com

Furan chalcones and aurones, which share structural similarities with benzofuranone derivatives, have demonstrated notable urease inhibitory potential. nih.govresearchgate.net For instance, aurones like 2-(4-fluorobenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one have shown excellent urease inhibition, surpassing the efficacy of the standard drug thiourea (B124793). nih.govresearchgate.net The mechanism of inhibition often involves interaction with the cysteine residue within the active site flap of the enzyme, which is critical for its function. nih.gov

A study on a series of furan chalcones revealed that the nature and position of substituents on the aryl ring significantly influence their urease inhibitory activity. nih.govnih.gov For example, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one were identified as potent urease inhibitors, with IC50 values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM, respectively, which are more potent than the reference drug thiourea (IC50 = 21.25 ± 0.15 μM). nih.govnih.gov Molecular docking studies suggest that these compounds interact with the active site of the urease enzyme. nih.gov

Table 1: Urease Inhibitory Activity of Selected Furan Chalcones

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition by 5,6-Dimethoxybenzofuranone Derivatives

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). heraldopenaccess.usnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. heraldopenaccess.usresearchgate.net

Derivatives of 5,6-dimethoxybenzofuran-3-one have emerged as potent dual inhibitors of both AChE and BChE. researchgate.netnih.gov A series of 5,6-dimethoxybenzofuranone derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety were synthesized and evaluated for their cholinesterase inhibitory activity. researchgate.netnih.govnih.gov All tested compounds demonstrated good inhibitory activity against both enzymes. researchgate.netnih.gov Notably, one compound in the series exhibited an IC50 value of 52 ± 6.38 nM against AChE, highlighting the potential of this scaffold. researchgate.netnih.govnih.gov The 5,6-dimethoxy substitution pattern on the benzofuranone core is considered important for enhanced affinity towards the enzymes. nih.gov

Further studies on 3-arylbenzofuranone derivatives revealed selective and potent acetylcholinesterase inhibitory activity. tandfonline.com One compound from this series displayed an IC50 value of 0.089 ± 0.01 μM for AChE inhibition, which is comparable to the well-known drug donepezil (B133215) (IC50 = 0.059 ± 0.003 μM). tandfonline.com Research on benzofuran (B130515) derivatives from Cortex Mori Radicis also identified compounds with potent and selective BChE inhibitory activity. mdpi.comnih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Benzofuranone Derivatives

Chorismate Synthase Inhibition by Benzofuran-3[2H]-one Analogues

Chorismate synthase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals. researchgate.netajol.info This makes it an attractive target for the development of novel antimicrobial agents. researchgate.netasm.org

A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones have been identified as potent inhibitors of bacterial chorismate synthase. asm.orgnih.govbenthamscience.comnih.gov High-throughput screening identified a benzofuran-3[2H]-one derivative as an initial hit with an IC50 of 8 µM against Streptococcus pneumoniae chorismate synthase. nih.govnih.gov Further optimization, specifically by modifying the alkoxy chain length on the phenyl ring, led to an improvement in inhibitory properties. nih.gov The 2'-hydroxy-4'-pentoxy analogue was found to be a particularly potent inhibitor of this enzyme. nih.gov These findings highlight the potential of the benzofuran-3[2H]-one scaffold in developing new antibacterial agents that target the shikimate pathway. researchgate.netasm.org

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibition is of great interest in the cosmetic industry for skin whitening applications and in the food industry to prevent enzymatic browning. nih.govbenthamdirect.com

Aurones, which are isomers of flavones and structurally related to benzofuranones, have been identified as effective tyrosinase inhibitors. nih.govmdpi.com While the aurone (B1235358) backbone itself shows weak inhibition, derivatives with hydroxyl groups at specific positions, such as C4, C6, and C4', exhibit significantly enhanced inhibitory activity. nih.govmdpi.com For example, 4,6,4′-trihydroxyaurone is a more potent inhibitor than kojic acid, a commonly used tyrosinase inhibitor. mdpi.com A series of synthetic aurone derivatives showed potent tyrosinase inhibitory activity with IC50 values ranging from 7.12 ± 0.32 μM to 66.82 ± 2.44 μM, compared to kojic acid (IC50 = 16.69 ± 2.81 μM). tandfonline.com Kinetic studies revealed that some of these aurones act as non-competitive inhibitors. tandfonline.com

Furthermore, the replacement of the B-ring of aurones with a 2-hydroxypyridine-N-oxide (HOPNO) moiety has led to the development of highly potent human tyrosinase inhibitors. acs.orgresearchgate.net A HOPNO-embedded 6-hydroxyaurone was found to be a very effective inhibitor of isolated human tyrosinase. acs.orgresearchgate.net

Table 3: Tyrosinase Inhibitory Activity of Selected Aurone Derivatives

Kinase Inhibition (e.g., Proviral Insertion Site of Moloney Murine Leukemia (PIM1) Kinase)

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, making them significant targets for drug discovery, particularly in oncology. nih.gov Benzofuran-based small molecules have shown potential as inhibitors of various human protein kinases. nih.gov

Specifically, benzofuranone derivatives have been investigated as inhibitors of Proviral Insertion site of Moloney murine leukemia (PIM1) kinase, a serine/threonine kinase implicated in cancer development. Theoretical studies using the fragment molecular orbital method have been employed to understand the structure-activity relationships of benzofuranone-class PIM1 inhibitors. researchgate.net These studies revealed that subtle structural changes, such as the position of a nitrogen atom in an indole (B1671886) ring, can lead to significant differences in inhibitory activity. researchgate.net The analysis suggested that CH-π and electrostatic interactions are key drivers of these activity differences. researchgate.net

Furthermore, benzylidenebenzofuran-3(2H)-ones (aurones) have been identified as a new class of potent inhibitors of human protein kinase CK2. researchgate.net Several synthesized aurones exhibited nanomolar inhibitory activity against CK2. researchgate.net Optimization of these aurones led to compounds with enhanced lipophilic efficiency and potent CK2 inhibition, with the most potent compound showing an IC50 of 3.6 nM. researchgate.net Additionally, 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones have been discovered as potent and selective mTOR kinase inhibitors. oncotarget.com

Cellular Pathway Modulation

The biological activities of this compound derivatives extend beyond direct enzyme inhibition to the modulation of complex cellular pathways. Their ability to interfere with key signaling cascades underlies their potential therapeutic applications.

For example, the inhibition of kinases such as PIM1 and CK2 by benzofuranone derivatives has direct implications for cellular pathways involved in cell cycle progression, proliferation, and apoptosis. nih.govresearchgate.net By inhibiting these kinases, these compounds can disrupt the signaling networks that contribute to cancer cell growth and survival.

The inhibition of chorismate synthase by benzofuran-3[2H]-one analogues directly impacts the shikimate pathway, which is crucial for the synthesis of aromatic compounds essential for the survival of various pathogens. researchgate.net This interference with a fundamental metabolic pathway highlights their potential as antimicrobial agents.

Furthermore, the inhibition of cholinesterases by 5,6-dimethoxybenzofuranone derivatives directly modulates cholinergic neurotransmission in the brain. researchgate.netnih.gov This is a key mechanism for improving cognitive function in neurodegenerative diseases like Alzheimer's. The ability of some of these derivatives to act as dual inhibitors of both AChE and BChE suggests a broader impact on acetylcholine regulation. researchgate.netnih.gov

In the context of melanogenesis, the inhibition of tyrosinase by aurone derivatives leads to a suppression of melanin production in melanoma cells. acs.org This demonstrates their ability to modulate the cellular machinery responsible for pigmentation.

Induction of Apoptosis and Associated Mechanistic Pathways (e.g., Caspase Cascade Activation, Bcl-2/Bax Modulation)

Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells through multiple mechanistic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. mdpi.com Specifically, these derivatives can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govdovepress.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway. dovepress.comwaocp.org

The activation of caspases, a family of proteases that execute apoptosis, is another significant pathway influenced by these compounds. mdpi.com Studies have shown that treatment with derivatives can result in the upregulation of caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis. nih.govdovepress.com The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. Some derivatives have been shown to induce apoptosis by increasing the expression of both Bax and caspase-3, thereby promoting cell death in human cancer cells. nih.gov

The process is often initiated by signals that cause pro-apoptotic proteins like Bax to move from the cytosol to the outer membrane of the mitochondria. mdpi.com This event can trigger the release of apoptogenic factors, which in turn activate the caspase cascade, leading to programmed cell death. mdpi.com The ability of these compounds to modulate the Bcl-2/Bax balance and activate caspases underscores their potential as inducers of apoptosis in cancer therapy research. nih.govvietnamjournal.ru

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase Arrest, Regulation of P21Cip1, Cdc2, and Cyclin B1)

Research has shown that derivatives of this compound can exert their anti-cancer effects by inducing cell cycle arrest, particularly at the G2/M phase. nih.govfrontiersin.org This disruption of the cell cycle prevents cancer cells from progressing into mitosis, thereby inhibiting their proliferation.

One of the key mechanisms underlying this G2/M arrest is the modulation of critical cell cycle regulatory proteins. For instance, some derivatives have been observed to decrease the expression of Cyclin B1 and its partner kinase, Cdc2 (also known as Cdk1). mdpi.comdonga.ac.kr The Cyclin B1/Cdc2 complex is essential for the transition from the G2 to the M phase, and its inhibition leads to cell cycle arrest at this checkpoint. donga.ac.krnih.gov The expression of these proteins is often regulated in a cell cycle-dependent manner, peaking at the G2/M transition. donga.ac.kr

Furthermore, the induction of the cyclin-dependent kinase inhibitor p21Cip1 (also known as p21) plays a crucial role in the G2/M arrest caused by these compounds. mdpi.comoncotarget.com The upregulation of p21 can inhibit the activity of the Cyclin B/Cdc2 complex, thereby preventing entry into mitosis. oncotarget.comd-nb.info In some cases, the induction of p21 is mediated by the p38 MAPK signaling pathway. mdpi.com Studies on other compounds have shown that silencing p21 expression can rescue cells from bavachinin-induced G2/M arrest, highlighting its importance in this process. mdpi.com The ability of this compound derivatives to modulate these key proteins makes them significant subjects of interest in the study of cancer cell cycle regulation.

Anti-Inflammatory Responses (e.g., Inhibition of NF-κB and MAPK Pathways, Suppression of Pro-Inflammatory Cytokines like TNF-α, IL-1β, IL-6)

Derivatives of this compound have been investigated for their anti-inflammatory properties, which are primarily mediated through the inhibition of key signaling pathways and the suppression of pro-inflammatory molecules. Research indicates that these compounds can effectively target the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are central to the inflammatory response. jmb.or.krmdpi.com

The NF-κB pathway is a critical regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. jmb.or.kr Similarly, the MAPK pathways, including p38, JNK, and ERK, are involved in the production of inflammatory mediators. jmb.or.krnih.gov Some benzofuran derivatives have been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). ijper.orgresearchgate.net This suppression occurs at the transcriptional level, preventing the synthesis of these potent inflammatory molecules. ijper.org

For example, a synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), was found to downregulate the expression of IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. ijper.orgresearchgate.net The mechanism of action for some anti-inflammatory compounds involves the inhibition of TLR4, a receptor that recognizes LPS and initiates the NF-κB and MAPK signaling cascades. mdpi.com By inhibiting these upstream signaling events, the production of downstream pro-inflammatory cytokines is effectively blocked. jmb.or.krmdpi.com

Tubulin Polymerization Inhibition

Certain derivatives of this compound have been identified as inhibitors of tubulin polymerization, a critical process for cell division and maintenance of cell structure. frontiersin.orgscispace.comresearchgate.net Microtubules, which are polymers of tubulin, are essential components of the mitotic spindle, making them a key target for anticancer drugs. scispace.comcytoskeleton.com

One such derivative, a benzofuran-ring bearing chalcone (B49325) analog with an α-methyl substitution (compound 7m), demonstrated the ability to moderately inhibit tubulin polymerization in vitro with an IC50 value of 12.23 µM. frontiersin.org This inhibition of tubulin polymerization disrupts the cellular microtubule network, which can lead to cell cycle arrest in the G2/M phase and ultimately apoptosis. frontiersin.org The disruption of the cellular architecture in cancer cells treated with this compound has been observed through immunofluorescence assays. frontiersin.org

The colchicine (B1669291) binding site on tubulin is a known target for many tubulin polymerization inhibitors. cytoskeleton.comnih.gov Some 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives have been shown to interact with tubulin by binding to this site. researchgate.net For example, the compound 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan inhibits cancer cell growth at nanomolar concentrations and binds strongly to the colchicine site of tubulin. researchgate.net This interaction prevents the assembly of microtubules, leading to the anti-proliferative effects observed.

Estrogen Receptor Alpha (ERα) Modulation

The 5,6-dihydroxybenzofuran scaffold has been identified as a promising structure for the design of novel ligands that modulate the activity of Estrogen Receptor Alpha (ERα). scispace.com ERα is a key protein in the development and progression of a significant portion of breast cancers, making it a crucial therapeutic target. mdpi.commdpi.com

Selective estrogen receptor modulators (SERMs) are compounds that can act as either agonists or antagonists of estrogen receptors in a tissue-specific manner. wikipedia.org The goal in breast cancer treatment is to find compounds that act as ERα antagonists, blocking the proliferative effects of estrogen in breast tissue. scispace.commdpi.com Research has focused on identifying the important functional groups on the 5,6-dihydroxybenzofuran structure that could lead to the development of new ERα-targeting anticancer agents. scispace.com

Studies with SERMs like bazedoxifene (B195308) have shown that they can reduce the protein levels of ERα in breast cancer cell lines. mdpi.comnih.gov This downregulation of ERα is a key mechanism by which these drugs exert their antiproliferative effects. oncotarget.com While specific studies on this compound itself as an ERα modulator are emerging, the benzofuran core is a recognized pharmacophore in the development of SERMs, suggesting the potential for its derivatives to be developed as modulators of ERα for applications in breast cancer research. scispace.comresearchgate.net

Antimicrobial and Antiviral Research Applications

Antileishmanial Activity and Nitroreductase-Mediated Bioactivation

Derivatives of benzofuran-3(2H)-one containing nitroimidazole moieties have shown significant antileishmanial activity. nih.govasm.org These compounds act as prodrugs and require bioactivation to exert their toxic effects on the Leishmania parasite. nih.govresearchgate.net This activation is catalyzed by nitroreductases (NTRs), enzymes that are present in the parasite but absent in mammals. nih.govresearchgate.net

Specifically, a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives were investigated for their activity against Leishmania major promastigotes and Leishmania donovani amastigotes. nih.govasm.org Compounds with a 5-nitroimidazole group were found to be predominantly bioactivated by nitroreductase 1 (NTR1), while a 4-nitroimidazole (B12731) analogue was activated by both NTR1 and NTR2. nih.govasm.org This bioactivation process is believed to generate cytotoxic nitroso and hydroxylamine (B1172632) metabolites that are lethal to the parasite. nih.gov

One of the most potent compounds identified was (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone, which exhibited a very high activity against L. donovani axenic amastigotes with an IC50 value of 0.016 µM. nih.govasm.org Importantly, these compounds displayed high selectivity, being significantly more toxic to the parasite than to mammalian cells, which is a crucial characteristic for potential drug candidates. nih.govasm.org The study of these benzofuranone derivatives provides a promising avenue for the development of new antileishmanial agents that exploit the unique biochemistry of the Leishmania parasite. frontiersin.org

Broad-Spectrum Antiviral Potential (e.g., Hepatitis C Virus RNA-dependent RNA Polymerase (HCV RdRp) Inhibition)

Derivatives of the benzofuranone scaffold have demonstrated significant potential as broad-spectrum antiviral agents. researchgate.netrsc.org Research has particularly highlighted their activity against the Hepatitis C Virus (HCV), a major global health concern. d-nb.info The HCV RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication, has been identified as a prime target for antiviral drug development. mdpi.comresearchgate.net

Studies have identified several benzofuranone derivatives that act as non-nucleoside inhibitors (NNIs) of HCV RdRp. These inhibitors bind to allosteric sites on the enzyme, inducing conformational changes that interfere with RNA transcription initiation and elongation. mdpi.com For instance, a series of aurone derivatives, which share the core benzofuranone structure, were found to have potent inhibitory effects on HCV RdRp. researchgate.net One of the most active analogues, (Z)-2-((1-butyl-1H-indol-3-yl)methylene)-4,6-dihydroxybenzofuran-3(2H)-one, exhibited an IC₅₀ value of 2.2 μM, indicating strong inhibitory activity. researchgate.net The low toxicity of these molecules makes them attractive candidates for further development as anti-HCV agents. researchgate.net

The antiviral activity of benzofuran derivatives is not limited to HCV. Recent studies have identified benzofurans as STING (Stimulator of Interferon Genes) agonists, which can induce the production of type I interferons and inhibit the replication of various viruses, including human coronaviruses like HCoV-229E and SARS-CoV-2. nih.gov This suggests that benzofuranone derivatives may act as host-targeting inhibitors, representing a novel chemical scaffold for the development of broad-spectrum antivirals. nih.gov Other research has also pointed to the antiviral activity of benzofuran derivatives against viruses such as Respiratory Syncytial Virus (RSV). rsc.org

Table 1: Inhibitory Activity of Benzofuranone Derivatives against HCV RdRp

CompoundTargetActivity (IC₅₀)Reference
(Z)-2-((1-butyl-1H-indol-3-yl)methylene)-4,6-dihydroxybenzofuran-3(2H)-oneHCV RdRp2.2 μM researchgate.net

Investigations into Antibacterial and Antifungal Activity

The benzofuranone core is a key pharmacophore in the design of new antimicrobial agents. researchgate.net Derivatives of this compound have been investigated for their activity against a wide range of bacterial and fungal pathogens. nih.gov

Antibacterial Activity: Synthetic aurones, a class of compounds that includes this compound derivatives, have shown promise in inhibiting the growth of various bacteria. researchgate.net Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. For example, certain (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives displayed remarkable inhibition of Staphylococcus aureus, Streptococcus epidermidis, Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Klebsiella pneumoniae. nih.govasm.org The substitution pattern on the benzofuranone ring significantly influences the antibacterial activity and strain specificity. nih.gov For instance, compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activities. nih.gov

One study investigated 2-salicylidene benzofuran derivatives and found that one compound exhibited potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 0.06–0.12 mM against three Gram-positive bacterial strains. rsc.org Another study on pongaglabol and its precursor, a chalcone derived from a benzofuran, showed antibacterial activity against Shigella dysenteriae, Salmonella typhi, Streptococcus β-haemolyticus, and Staphylococcus aureus. ias.ac.in

Antifungal Activity: Benzofuranone derivatives have also demonstrated notable antifungal properties. nih.gov Some derivatives have shown good activity against Candida albicans. rsc.orgnih.gov For instance, certain benzofuran ketoxime derivatives exhibited good activity against C. albicans with MIC values ranging from 0.625 to 2.5 μg/mL. nih.gov Fused benzofuran derivatives containing coumarin (B35378) and pyridine (B92270) rings have also been evaluated, showing activity against Aspergillus fumigatus and Penicillium wortmanni. nih.gov The presence of moieties like pyrazoline and thiazole (B1198619) linked to the benzofuran core can enhance antifungal activity, particularly against C. albicans. nih.gov

Table 2: Antimicrobial Spectrum of Selected Benzofuranone Derivatives

Compound ClassTarget OrganismsActivity (MIC)Reference
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranonesS. aureus, S. epidermidis, MRSA, B. subtilis, K. pneumoniaeNot specified nih.gov
Benzofuran ketoximesC. albicans0.625-2.5 μg/mL nih.gov
2-Salicyloylbenzofuran derivativeGram-positive bacteria0.06–0.12 mM rsc.org

Antioxidant Capacity Investigations

Free Radical Scavenging Mechanisms

This compound derivatives are recognized for their antioxidant properties, largely attributed to their ability to scavenge free radicals. smolecule.com The primary mechanism involves the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize reactive oxygen species (ROS). rsc.orgscirp.org This process is a key feature of many phenolic compounds, which can interrupt the chain reactions of oxidation. nih.gov

The antioxidant capacity of these compounds is often evaluated using assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govmdpi.com In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govresearchgate.net Studies have shown that benzofuranone derivatives can effectively reduce the DPPH radical in a dose-dependent manner, confirming their free radical scavenging ability. scirp.org

The structure of the benzofuranone derivative, particularly the position and number of hydroxyl groups, significantly influences its radical-scavenging activity. rsc.org For example, the oxidation of quercetin (B1663063) can lead to the formation of a benzofuranone derivative, 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (BZF), which exhibits significantly higher antioxidant potency than quercetin itself. uchile.clmdpi.com This enhanced activity is attributed to the specific arrangement of functional groups in the BZF molecule, which facilitates radical delocalization and stabilization. rsc.org

Mitigation of Oxidative Stress in Cellular Models

The antioxidant activity of this compound derivatives translates to protective effects against oxidative stress in cellular environments. nih.gov Oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify them, is implicated in numerous diseases. nih.gov

Benzofuranone derivatives have demonstrated cytoprotective effects by mitigating ROS-induced cellular damage. acs.org For instance, an oxidation product of quercetin, a benzofuranone derivative, was shown to protect Caco-2 cells from oxidative damage at remarkably low concentrations. uchile.cl Aqueous extracts from onion peel, which naturally contains 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (BZF), protected ROS-exposed Caco-2 cells from both oxidative and cellular damage at concentrations as low as 3 µg/L. uchile.cl The protective effect was almost entirely attributed to the BZF content. uchile.cl

These compounds can exert their protective effects through indirect antioxidant mechanisms as well, which involve triggering the cell's own defense systems. nih.gov This can include the upregulation of cytoprotective genes and antioxidant enzymes. nih.gov The ability of these derivatives to both directly scavenge radicals and bolster cellular defenses underscores their potential in mitigating conditions associated with oxidative stress. nih.gov

Table 3: Cytoprotective Effects of a Benzofuranone Derivative (BZF)

Cell LineStressorBZF ConcentrationProtective EffectReference
Caco-2Indomethacin (ROS generator)3 µg/L78% protection against oxidative damage, 90% against cellular damage uchile.cl

Protein Aggregation Inhibition Studies (e.g., Insulin (B600854) Amyloid Fibrillation)

The aggregation of proteins into amyloid fibrils is a hallmark of several debilitating diseases, and there is significant interest in finding small molecules that can inhibit this process. researchgate.netscispace.com Insulin, a protein hormone, is known to form amyloid fibrils both in vitro and at injection sites in diabetic patients, making it a valuable model for studying protein aggregation. scispace.comnih.govmdpi.com

Derivatives of this compound have emerged as potential inhibitors of insulin amyloid fibrillation. scispace.comresearchgate.net A study investigating five synthetic benzofuranone derivatives found that four of them could inhibit the formation of insulin amyloid fibrils at micromolar concentrations. scispace.com The inhibitory effect was confirmed using various techniques, including Thioflavin-T fluorescence assays, circular dichroism, and transmission electron microscopy. scispace.com Interestingly, despite high structural similarity, one of the five tested compounds was found to enhance fibrillation, highlighting the subtle structural determinants of inhibitory activity. scispace.com

The mechanism of inhibition by these compounds is thought to involve targeting the early stages of protein aggregation. nih.gov Small molecules with hydrophobic functionalities can interact with the aggregation-prone regions of proteins like insulin, preventing their self-assembly into larger fibrillar structures. mdpi.com The presence of hydroxyl groups on the benzofuranone scaffold is also considered important for this inhibitory activity. researchgate.net These findings suggest that benzofuranone derivatives are promising lead compounds for the design of therapeutic agents against diseases associated with amyloidosis. researchgate.netscispace.com

Structure Activity Relationship Sar and Pharmacophore Analysis of 5,6 Dihydroxybenzofuran 3 One Derivatives

Identification of Key Structural Motifs for Biological Efficacy

The biological activity of benzofuranone derivatives is profoundly influenced by the specific arrangement and nature of their constituent chemical groups. mdpi.comnih.gov Research has consistently shown that substitutions at particular positions on the benzofuranone core are pivotal in determining the compound's therapeutic potential. rsc.org

The position of hydroxyl groups on the benzofuranone ring is a critical determinant of biological activity. Studies on related aurone (B1235358) compounds, which share the 2-benzylidene-3(2H)-benzofuranone scaffold, have demonstrated that the introduction of a hydroxyl group at the C-4 position can enhance biological activity compared to unsubstituted or other-site substituted analogs. clockss.org For instance, 4-hydroxyaurones have shown potential as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a significant target for herbicides. clockss.org This activity is attributed to the ability of the hydroxyl group at C-4 and the oxygen at the 3-position to form coordination interactions with the enzyme's active site. clockss.org

In contrast, hydroxylation at the C-6 position has been observed to cause a significant blue shift in the UV-vis spectrum of aurones, indicating an alteration in the electronic properties of the molecule. beilstein-journals.org Some research also suggests that the presence of a phenolic hydroxyl group is crucial for modulating anticancer activity, as it can promote favorable interactions with target molecules. nih.gov Specifically, 2-(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones have been investigated as inhibitors of chorismate synthase. asm.org The collective findings indicate that both the presence and the specific location of hydroxyl groups are key factors in the biological profile of these compounds.

Substituents on both the benzofuranone ring and any exocyclic moieties play a significant role in modulating the biological efficacy of these derivatives. For instance, in the context of anticancer activity, substitutions at the C-2 position of the benzofuran (B130515) ring with ester or heterocyclic rings have been identified as crucial for cytotoxic effects. nih.govrsc.org The nature of these substituents can also influence selectivity towards cancer cells. nih.gov

Furthermore, the introduction of groups on an N-phenyl ring attached to the benzofuran scaffold can be beneficial. For example, a morpholinyl substitution at the para position of an N-phenethyl ring was found to enhance antiproliferative activity significantly. mdpi.com The presence of a keto-substituent on a piperazine (B1678402) ring linked to the benzofuran structure also demonstrated potent cytotoxic activity against cancer cells. mdpi.com Conversely, the presence of two halogen-substituted rings coupled with the absence of a methoxy (B1213986) substituent on the heterocyclic ring was found to be detrimental to cytotoxic activity. mdpi.com

In the context of antioxidant activity, the position of a methyl group has a very important effect. A methyl group at the 2'-position of a 3-aryl-benzofuranone can hinder the hydrogen-donating ability of the compound, thereby weakening its antioxidant activity. researchgate.net

The following table summarizes the observed effects of various substituents on the activity of benzofuranone derivatives based on available research.

Substituent Position Observed Effect on Activity Compound Type/Target
Ester or Heterocyclic RingC-2Crucial for cytotoxic activityAnticancer
Morpholinylpara-position of N-phenethyl ringEnhanced antiproliferative activityAnticancer
Keto-groupPiperazine ringPotent cytotoxic activityAnticancer
Two halogen-substituted rings-Detrimental to cytotoxicity without methoxy groupAnticancer
Methyl group2'-position of 3-aryl moietyWeakened antioxidant activityAntioxidant
Nitro group-Boosted anticancer activityAnticancer
Methoxy groupsC-6 and C-7Critical for maintaining planar geometry and target bindingGSK-3β inhibition

This table is generated based on findings from multiple studies on benzofuranone and related derivatives.

The introduction of halogen atoms into the benzofuranone structure is a well-established strategy for enhancing biological activity, particularly in the realm of anticancer agents. nih.govresearchgate.net Halogens like bromine, chlorine, and fluorine can form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov

The position of the halogen is a critical factor. For example, placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran has been associated with maximum cytotoxic activity. nih.gov Similarly, halogen substitutions at the para position of the benzofuran ring itself are more likely to form favorable hydrophobic interactions, leading to more potent compounds. nih.gov The addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a two-fold increase in potency and inhibitory activity in one study. nih.gov

Interestingly, the placement of the halogen does not have to be directly on the benzofuran ring to be effective. Attaching a halogen to an alkyl or acetyl chain substituent can also produce pronounced cytotoxic activity. nih.gov For instance, a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring conferred remarkable cytotoxic activity against certain leukemia cell lines. nih.gov

Conversely, while halogenation at the 5-position of an associated indole (B1671886) ring can enhance binding affinity, disubstitution (e.g., 5,6-dichloro) has been shown to diminish efficacy. vulcanchem.com In studies of aurones, halogens at the 6- or 7-positions were associated with the lowest cytotoxicity. researchgate.net

The table below provides a summary of the effects of halogenation on the biological activity of benzofuranone derivatives.

Halogen(s) Position Effect on Activity/Binding Compound Type/Target
Br, Cl, or FGeneralSignificant increase in anticancer activitiesAnticancer
Halogenpara-position of N-phenyl ringMaximum cytotoxic activity recordedAnticancer
FC-4 of 2-benzofuran2-fold increase in potency and inhibitory activityuPA inhibition
BrC-3 methyl groupRemarkable cytotoxic activityAnticancer (Leukemia cells)
ClC-5 of indole ringEnhances binding affinityGSK-3β inhibition
5,6-dichloroIndole ringDiminished efficacyGSK-3β inhibition
HalogensC-6 or C-7Lowest cytotoxicityAurones

This table is generated based on findings from multiple studies on halogenated benzofuranone and related derivatives.

Impact of Substituents on the Benzofuranone Ring and Exocyclic Moiety

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info For benzofuranone derivatives, QSAR studies can provide predictive models that aid in the design of new, more potent compounds. nih.gov

While specific QSAR models for 5,6-dihydroxybenzofuran-3-one are not extensively detailed in the provided context, the principles of QSAR have been applied to related benzofuran and aurone structures. For example, QSAR studies on aurone derivatives have been conducted to establish predictive models for their biological activities. ijsr.net In the broader context of drug discovery, QSAR models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with experimentally determined biological activities using statistical methods like multiple linear regression or machine learning algorithms. nih.govresearchgate.net

For instance, a QSAR study on a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives was performed to understand their antibacterial activity. asm.org Such models can highlight which structural features are most influential in determining activity, guiding further synthetic efforts. The development of predictive QSAR models for this compound derivatives would be a valuable tool for optimizing their therapeutic properties.

Conformational Analysis and Bioactive Conformations in Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound derivatives helps to identify the specific spatial arrangement—the bioactive conformation—that is responsible for its biological effect. This understanding is key to structure-based drug design.

The interaction between a ligand and its target can be conceptualized through two primary models: "induced fit" and "conformational selection". libretexts.org In the induced-fit model, the ligand's binding induces a conformational change in the target protein. In contrast, the conformational selection model posits that the protein exists in an equilibrium of different conformations, and the ligand selectively binds to and stabilizes its preferred conformation. libretexts.orgslu.edu

For benzofuranone derivatives, the flexibility or rigidity of the molecule and its substituents will determine the accessible conformations. For example, the methoxy groups at positions 6 and 7 in certain benzofuranone derivatives are considered critical for maintaining a planar geometry, which is important for target binding. vulcanchem.com Some benzofuranone derivatives that lack bulky groups on the furan (B31954) ring have been shown to bind to receptors in alternative orientations, leading to weaker interactions. researchgate.net

Computational methods such as molecular docking and molecular dynamics simulations are essential tools for studying these interactions. Molecular docking predicts the preferred orientation of a ligand when bound to a target, while molecular dynamics simulations can provide insights into the stability of the ligand-target complex and the conformational changes that may occur upon binding. rsc.org The analysis of interaction energies, often performed using methods like the Fragment Molecular Orbital (FMO) method, can further elucidate the key residues and interaction types that contribute to binding affinity. researchgate.net Understanding the bioactive conformations of this compound derivatives is therefore a critical step in elucidating their mechanism of action and in the rational design of improved analogues.

Computational and Theoretical Investigations of 5,6 Dihydroxybenzofuran 3 One and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking simulations have been instrumental in evaluating the binding potential of benzofuranone derivatives against a variety of biological targets. These studies predict how the ligand fits into the binding pocket of a protein and estimate the strength of the interaction, often expressed as a binding energy score. For instance, in silico studies on sulfuretin (B1682711) analogs, which share the dihydroxybenzofuranone core, were conducted to understand their binding to a homology model of Leishmania donovani NADH-fumarate reductase. mdpi.com The simulations showed that these compounds could successfully dock into the substrate-binding pocket, achieving favorable binding energy scores ranging from -5.44 to -6.36 kcal/mol. mdpi.com

In another study targeting Mycobacterium tuberculosis, benzofuran-clubbed oxadiazole derivatives were screened against the polyketide synthase 13 (Pks13) enzyme. nih.gov Several analogues demonstrated excellent binding affinities, with scores such as -14.23 kcal/mol, -14.82 kcal/mol, and -14.11 kcal/mol, which were comparable to or better than the co-crystallized inhibitor TAM-16 (-14.61 kcal/mol). nih.gov Similarly, docking studies of furan (B31954) chalcones and aurone (B1235358) derivatives against the urease enzyme revealed strong binding affinities. mdpi.com The top-performing compounds showed binding energies of -7.2 Kcal/mol, significantly stronger than the control drug thiourea (B124793) (-3.4 Kcal/mol). mdpi.com These predictive studies are crucial for prioritizing compounds for further experimental testing.

Table 1: Predicted Binding Affinities of Benzofuranone Analogues against Various Targets
Compound/Analogue ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Sulfuretin Analogs (1i, 1q)L. donovani NADH-fumarate reductase-5.44 to -6.36 mdpi.com
Benzofuran-1,3,4-oxadiazole (BF4)M. tuberculosis Pks13-14.82 nih.gov
Benzofuran-1,3,4-oxadiazole (BF3)M. tuberculosis Pks13-14.23 nih.gov
Furan Chalcone (B49325) (4h, 4s)Urease-7.2 mdpi.com
TAM-16 (Reference)M. tuberculosis Pks13-14.61 nih.gov
Thiourea (Reference)Urease-3.4 mdpi.com

Beyond predicting binding energy, molecular docking provides detailed three-dimensional models of the ligand-protein complex, elucidating specific interactions that stabilize the binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For sulfuretin analogs docked into L. donovani NADH-fumarate reductase, the benzofuranone moiety was predicted to form favorable interactions with residues such as Lys50, Thr52, Leu284, and Thr238. mdpi.com The substitution patterns on other parts of the molecule were also shown to be determinant for binding. mdpi.com

In the case of noscapine (B1679977) analogs, which feature a benzofuranone ring, docking studies on tubulin suggested that modifications at the 7-position of the ring could lead to significant interactions with the Val 315 residue. researchgate.net For inhibitors of the urease enzyme, molecular interaction analysis showed that chlorine atoms on a phenyl ring of a furan chalcone derivative engaged in strong interactions with active-site residues, including metal-acceptor bonding with the catalytic nickel ions and interactions with HIS138 and HIS248. mdpi.com These detailed interaction maps are invaluable for understanding the structure-activity relationship (SAR) and for guiding the rational design of analogues with improved binding and selectivity.

Prediction of Binding Modes and Affinities

Molecular Dynamics Simulations to Investigate Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is used to assess the stability of the predicted binding pose and to understand the conformational changes that may occur in both the ligand and the protein upon binding.

MD simulations have been employed to validate the stability of docked benzofuranone derivatives. For example, benzofuran-1,3,4-oxadiazole inhibitors of the M. tuberculosis Pks13 enzyme were subjected to 250-nanosecond MD simulations. nih.gov The results indicated that the lead compounds remained stable within the active site of the enzyme, confirming the robustness of the interactions predicted by docking. nih.gov In another study, MD simulations were used to investigate protein-ligand complexes of chorismate synthase, providing insights into the dynamic behavior of the bound ligands. researchgate.net Furthermore, oxidation products of flavonols, such as 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxybenzofuran-3(2H)-one (BZF-Quer-OH), were analyzed as potential cyclooxygenase-2 (COX-2) inhibitors using docking and MD simulations. mdpi.com These simulations revealed that BZF-Quer-OH exhibited binding affinities comparable to the known COX-2 inhibitor celecoxib, and the dynamic analysis helped to understand the stability and nature of this interaction. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with high accuracy. These methods can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energetics, providing a fundamental understanding of a compound's chemical behavior.

DFT studies have been applied to benzofuranone derivatives to explore their antioxidant mechanisms and electronic properties. nih.govmdpi.com For instance, the free radical scavenging activity of benzofuran (B130515) derivatives has been investigated by calculating thermodynamic descriptors like bond dissociation enthalpies (BDE) and ionization potentials (IPs). nih.gov These calculations help to elucidate the preferred mechanism of antioxidant action, such as the hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) pathways. nih.gov DFT calculations on a quercetin (B1663063) metabolite, 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone, have also been used to study the kinetics of its reaction with free radicals. mdpi.com Additionally, DFT has been used to analyze the photophysical and electronic properties of aurones (benzylidene benzofuranones), helping to compare experimental findings with theoretical predictions and to understand their potential as dyes. researchgate.net The performance of different DFT functionals, such as B3LYP and PBE0, has been assessed to ensure the accuracy of these theoretical investigations. researchgate.net

Virtual Screening Approaches for Novel Inhibitor Discovery and Lead Identification

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Virtual screening has been successfully used to identify novel inhibitors based on the benzofuranone scaffold. In one study, a ligand-based virtual screening of the Supernatural Database led to the identification of caffeic acid and gallic acid as potential inhibitors of chorismate synthase. researchgate.net In another approach, an in silico study involving a constructed homology model of Leishmania donovani NADH-fumarate reductase was used for the rational repurposing of sulfuretin analogs as potential antileishmanial agents. mdpi.com This highlights how virtual screening can be applied even when an experimental structure of the target protein is unavailable. Furthermore, new benzofuran–pyrazole hybrids were designed and evaluated as antimicrobial agents targeting the E. coli DNA gyrase B enzyme through in silico studies. mdpi.com Similarly, a library of 1,3,4-oxadiazole (B1194373) based benzofuran compounds was screened via molecular docking against the Pks13 enzyme of M. tuberculosis to identify promising lead inhibitors. nih.gov These examples demonstrate the power of virtual screening to efficiently explore vast chemical space and identify novel lead compounds for drug development.

Natural Occurrence, Isolation, and Biosynthetic Pathways of Benzofuranones

Natural Sources and Isolation Techniques for Benzofuranone Compounds

Benzofuranone derivatives are found in a wide array of natural sources, particularly in higher plants and fungi. rsc.orgnih.govresearchgate.net Plant families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae are known to be rich sources of these compounds. rsc.orgnih.gov For instance, species like Krameria ramosissima, Machilus glaucescens, Ophryosporus lorentzii, Ophryosporus charua, and Zanthoxylum ailanthoidol (B1236983) have been identified as primary sources for the isolation of various benzofuran-containing natural products. rsc.org Fungi are also a notable source, with studies revealing novel benzofuran (B130515) compounds from fungal fermentation broths that exhibit biological activities such as α-glucosidase inhibition. rsc.org

The isolation of benzofuranone compounds from these natural matrices typically involves a series of extraction and chromatographic techniques. A general procedure commences with the solvent extraction of the plant or fungal material. The choice of solvent is crucial and often involves a gradient of polarity to ensure a broad spectrum of compounds is extracted. Following extraction, the crude extract is subjected to various chromatographic methods for purification. These methods can include:

Column Chromatography: Often the first step in purification, using silica (B1680970) gel or other stationary phases to separate compounds based on polarity.

High-Performance Liquid Chromatography (HPLC): A more refined technique for separating and purifying individual compounds with high resolution.

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile benzofuranone derivatives.

The structural elucidation of the isolated compounds is then carried out using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. nih.gov

Table 1: Examples of Natural Sources of Benzofuranone Compounds

Natural Source (Family)SpeciesIsolated Compound TypeReference
AsteraceaeOphryosporus lorentziiBenzofuran derivatives rsc.org
RutaceaeZanthoxylum ailanthoidolBenzofuran derivatives rsc.org
Fungi-Novel benzofuran compounds rsc.org
Tagetes patula-Isoeuparin, (-)-4-hydroxytremetone nih.gov

Biosynthesis of Related Natural Products

The biosynthesis of benzofuranones and related natural products is a complex process involving primary metabolic pathways and specific enzymatic transformations. Understanding these pathways is crucial for biotechnological applications aimed at producing these valuable compounds.

The carbon skeletons of benzofuranones are often derived from primary metabolic pathways, most notably the shikimate and polyketide pathways.

Shikimate Pathway: This pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. hebmu.edu.cnpan.olsztyn.plnih.govrsc.org The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through a series of intermediates, with chorismate being a key branch-point metabolite. pan.olsztyn.plnih.gov Studies on the biosynthesis of benzofuran derivatives in root cultures of Tagetes patula have shown that the benzenoid ring of compounds like isoeuparin and (-)-4-hydroxytremetone is derived from phenylalanine, a product of the shikimate pathway. nih.gov

Polyketide Pathways: Polyketide synthases (PKSs) are large, multi-domain enzymes that produce a diverse array of natural products through the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. frontiersin.orgnih.govwikipedia.org While the shikimate pathway often provides the aromatic core, the polyketide pathway can contribute to the formation of the furanone ring or side chains. The biosynthesis of many complex natural products involves a combination of both the shikimate and polyketide pathways. hebmu.edu.cn

The assembly of the benzofuranone scaffold from primary metabolic precursors is orchestrated by a variety of enzymes. These enzymes catalyze specific reactions, including hydroxylations, cyclizations, and rearrangements, to construct the final complex structure.

Key enzymatic transformations include:

Prenylation: The attachment of isoprenoid units, derived from the deoxyxylulose phosphate (B84403) (DXP) pathway or the mevalonate (B85504) (MVA) pathway, to an aromatic precursor is a common step. nih.gov For example, in the biosynthesis of isoeuparin and (-)-4-hydroxytremetone, dimethylallyl diphosphate (B83284) (DMAPP) is attached to a 4-hydroxyacetophenone precursor. nih.gov

Oxidative Cyclization: Cytochrome P450 monooxygenases are frequently involved in the cyclization of a prenylated intermediate to form the furan (B31954) or dihydrofuran ring. beilstein-journals.orgnih.gov These enzymes can catalyze the formation of both C-C and C-O bonds. nih.gov

Hydroxylations and Other Modifications: Further enzymatic modifications, such as hydroxylations, methylations, and glycosylations, can occur to produce the final diversity of naturally occurring benzofuranones. beilstein-journals.org

A proposed biosynthetic route for certain benzofuran derivatives, based on studies of Tagetes patula, involves the assembly from 4-hydroxyacetophenone and dimethylallyl diphosphate via a prenyl-substituted 4-hydroxyacetophenone and subsequent dihydrobenzofuran intermediates. nih.gov

Table 2: Key Enzymes and Pathways in Benzofuranone Biosynthesis

Pathway/Enzyme ClassPrecursorsFunctionExample ProductReference
Shikimate PathwayPhosphoenolpyruvate, Erythrose-4-phosphateProvides aromatic precursors (e.g., Phenylalanine)Isoeuparin nih.gov
Polyketide PathwayAcetyl-CoA, Malonyl-CoAAssembly of carbon chains- frontiersin.orgnih.gov
Deoxyxylulose Phosphate Pathway-Provides isoprenoid units (e.g., DMAPP)Isoeuparin nih.gov
Cytochrome P450 MonooxygenasesPrenylated aromatic compoundsCatalyze oxidative cyclizationAzonazine A nih.gov

Primary Metabolic Precursors and Pathways (e.g., Shikimate Pathway, Polyketide Pathways)

Metabolic and Environmental Degradation Pathways of Benzofuran and Related Compounds

The fate of benzofuran and its derivatives in biological systems and the environment is of significant interest due to their potential toxicity and persistence. mdpi.comebi.ac.uk

In biological systems, the metabolism of benzofuran often involves oxidative transformations catalyzed by enzymes such as cytochrome P450 monooxygenases. mdpi.comcdc.gov These enzymes can convert the furan ring into a reactive epoxide intermediate. mdpi.comcdc.gov This epoxide can then undergo further reactions, leading to the formation of various metabolites.

In the context of neurochemistry, the oxidation of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a metabolite of dopamine, can lead to the formation of 5,6-dihydroxybenzofuran. nih.gov This process is thought to contribute to the neurotoxicity associated with DOPAL. nih.gov The oxidation can be mediated by enzymes like tyrosinase or by metal ions such as Cu(II). nih.gov

Biomimetic oxidation studies using manganese porphyrins as catalysts have shown that benzofurans can be converted to epoxides, which then undergo further reactions to form products like salicylaldehyde. mdpi.com

Microorganisms play a crucial role in the environmental degradation of aromatic compounds, including benzofuran. oup.comoup.comresearchgate.netfrontiersin.org Several bacterial strains have been identified that can degrade benzofuran and use it as a source of carbon and energy. oup.com The aerobic biodegradation of benzofuran is often enhanced in the presence of other primary substrates like benzene (B151609) or toluene. oup.com

The initial step in the bacterial degradation of many aromatic compounds involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring. researchgate.net In the degradation of dibenzofuran (B1670420), a related compound, both angular and lateral dioxygenation pathways have been identified. researchgate.net These pathways lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways. For instance, the degradation of dibenzofuran can produce metabolites such as 2-hydroxy-4-(3′oxo-3′H-benzofuran-2′-yliden) but-2-enoic acid. researchgate.net

The degradation of carbofuran, a pesticide containing a dihydrobenzofuran structure, has been shown to proceed via both oxidative and hydrolytic pathways in bacteria like Pseudomonas sp. 50432. oup.comfrontiersin.org This includes the formation of 4-hydroxycarbofuran through the action of an inducible hydroxylase. oup.com

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR))

Spectroscopic methods are fundamental to the initial elucidation of the molecular structure of benzofuranone compounds. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. While specific data for 5,6-Dihydroxybenzofuran-3-one is not widely published, analysis of closely related isomers and derivatives provides insight into the expected spectral characteristics. For instance, ¹H NMR data for the isomer 4,6-dihydroxybenzofuran-3-one in DMSO-d6 shows characteristic signals for the aromatic and methylene (B1212753) protons. chemicalbook.com Similarly, ¹³C NMR spectra, often determined with the aid of DEPT-135 experiments, reveal the number and type of carbon atoms (C, CH, CH₂, CH₃), which is critical for confirming the core structure and substitution patterns of dihydroxybenzofuranones. arkat-usa.org The structures of newly synthesized substituted 5,6-dihydroxybenzofuran-3-carbonitriles have been confirmed using ¹H NMR and ¹³C NMR spectroscopy. researchgate.net

Table 1: Representative ¹H NMR Data for a Related Dihydroxybenzofuran-3-one Isomer

Compound Solvent Chemical Shift (δ) in ppm and Multiplicity Assignment Reference
4,6-dihydroxybenzofuran-3(2H)-one DMSO-d₆ 10.62 (br s, 2H) -OH chemicalbook.com
5.91 (s, 2H) Aromatic H chemicalbook.com

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. Techniques like Fast Atom Bombardment Mass Spectrometry (FD-MS) and Electrospray Ionization (ESI) are commonly used. For example, the related compound 2-(3,5-dihydroxyphenyl)-5,6-dihydroxybenzofuran (alfafuran) exhibited an [M]⁺ ion peak at m/z 258. tandfonline.com In studies involving complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to identify various benzofuranone products by their mass-to-charge ratios. arkat-usa.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. arkat-usa.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a dihydroxybenzofuran-3-one derivative would be expected to show characteristic absorption bands. These include a broad band for the hydroxyl (-OH) groups, a strong absorption for the ketone carbonyl (C=O) group typically around 1700 cm⁻¹, and absorptions corresponding to the aromatic C=C bonds and the C-O ether linkage. researchgate.net For example, a derivative, (Z)-2-(3,4-dihydroxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one, shows a broad hydroxyl stretch and a carbonyl peak at 1593 cm⁻¹. rsc.org

Table 2: Typical Infrared (IR) Absorption Frequencies for Benzofuranone Derivatives

Functional Group Wavenumber (cm⁻¹) Description Reference
Hydroxyl (-OH) ~3397 - 3180 Broad stretch researchgate.netrsc.org
Carbonyl (C=O) ~1700 Strong stretch
Aromatic Ring (C=C) ~1619, 1600 Stretch researchgate.net

X-ray Crystallography for Precise Structural Confirmation

Table 3: Crystallographic Data for Ethyl 5,6-dihydroxybenzofuran-3-carboxylate

Parameter Value Reference
Chemical Formula C₁₁H₁₀O₅ researchgate.net
Crystal System Triclinic researchgate.net
Space Group P 1 ‾ researchgate.net
a (Å) 8.9847(3) researchgate.net
b (Å) 10.5228(3) researchgate.net
c (Å) 11.2032(4) researchgate.net
α (°) 106.484(3) researchgate.net
β (°) 93.420(3) researchgate.net
γ (°) 103.646(3) researchgate.net
Volume (ų) 977.84(6) researchgate.net

Chromatographic Methods for Purity Assessment and Metabolite Profiling

Chromatographic techniques are essential for separating the target compound from reaction byproducts, starting materials, or complex biological matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC-DAD) is a widely used technique for the analysis and purification of phenolic compounds. nih.govresearchgate.net In this method, the sample is passed through a column (e.g., C18) and components are separated based on their differential partitioning between the mobile and stationary phases. researchgate.net A Diode Array Detector (DAD) acquires UV-Vis spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment by comparing the spectrum of the analyte to that of a known standard. nih.govresearchgate.net This is particularly useful for quantifying compounds like dihydroxybenzofuranones in various samples, including powdered drinks or natural product extracts. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UPLC-Q-TOF) mass spectrometry represents a significant advancement for comprehensive metabolite profiling. nih.govwaters.com UPLC utilizes smaller particle sizes in the column, resulting in higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. waters.com The Q-TOF mass spectrometer provides high-resolution and accurate mass measurements, enabling the confident identification of metabolites in complex biological matrices like plasma or urine based on their elemental composition. nih.govjapsonline.com This approach is powerful for identifying both expected and unexpected biotransformation products of a parent compound. waters.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective technique ideal for quantifying trace levels of compounds and for structural confirmation. measurlabs.comlcms.cz After separation by LC, the analyte is ionized and selected in the first mass spectrometer (MS1). It is then fragmented, and a specific fragment ion is monitored in the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and significantly reduces background noise, allowing for very low limits of detection. nih.govchromatographyonline.com This makes LC-MS/MS an invaluable tool for pharmacokinetic studies and for detecting minute quantities of metabolites in complex biological samples. mdpi.comnih.gov

Future Research Directions and Emerging Applications

Development of Novel 5,6-Dihydroxybenzofuran-3-one Scaffolds for Advanced Medicinal Chemistry Research

The core structure of this compound is a promising starting point for designing novel therapeutic agents. scispace.com Introducing various substituents at different positions on the benzofuran (B130515) ring can lead to new derivatives with enhanced or entirely new pharmacological profiles. mdpi.com Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific chemical modifications influence biological activity.

Research has shown that substitutions on the benzofuran scaffold can yield compounds with significant therapeutic potential. For instance, the introduction of halogen atoms, such as bromine or chlorine, has been shown to increase anticancer activities, likely due to the formation of halogen bonds that improve binding affinity to biological targets. mdpi.com Similarly, the synthesis of derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety has resulted in dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov

The development of analogs extends to various therapeutic areas. By modifying the 5,6-dihydroxybenzofuran scaffold, researchers have created compounds evaluated for their ability to modulate estrogen receptors, which is significant for breast cancer research. scispace.comntu.edu.sg SAR studies have identified that the hydroxyl groups at the C-5 and C-6 positions, along with a phenyl ring at the C-2 position, are critical for cytotoxic activity against MCF-7 breast cancer cells. ntu.edu.sg Another study synthesized 5,6-dihydroxy-3-methylbenzofuran-2-carboxylic acid as an analog of a melanin (B1238610) synthesis intermediate to explore its activity as a GPR35 agonist. nih.gov

The table below summarizes selected examples of derivative scaffolds and their investigated therapeutic activities, illustrating the versatility of the benzofuranone core.

Table 1: Investigated Therapeutic Activities of Benzofuranone Derivatives

Derivative/Analog ScaffoldInvestigated Therapeutic Area/ActivityKey Structural FeatureReference
Halogenated BenzofuransAnticancerBromine, chlorine, or fluorine substitutions mdpi.com
5,6-Dimethoxybenzofuran-3-one derivativesAlzheimer's Disease (Dual AChE/BChE inhibition)Benzyl pyridinium moiety nih.gov
5,6-DihydroxybenzofuransBreast Cancer (Estrogen Receptor α modulation)Hydroxyl groups at C-5/C-6 and phenyl ring at C-2 ntu.edu.sg
Nitroimidazolylmethylene-benzofuranonesAntileishmanialNitroimidazolylmethylene group at C-2 asm.org
Quinolone-based AuronesAntimicrobialQuinolone-3-carbaldehyde condensed with benzofuran-3(2H)-one arabjchem.org

Exploration of New Biological Targets and Mechanisms of Action

Future research is focused on identifying and validating new biological targets for this compound and its derivatives. While activities like antioxidant and anti-inflammatory properties are known, the scaffold's potential extends to more specific molecular interactions. smolecule.com

Emerging studies indicate that benzofuranone derivatives can act on a range of biological targets:

Enzyme Inhibition: Derivatives have shown potent inhibitory effects against various enzymes. For example, certain aurones, which can be synthesized from 4,6-dihydroxybenzofuran-3(2H)-one, display excellent urease inhibition, a target for treating infections by urease-producing bacteria. mdpi.com Other derivatives have been designed as inhibitors of Pim-1 kinase, a target in cancer therapy, and chorismate synthase, an enzyme in the shikimate pathway essential for some pathogens. mdpi.comuniv.kiev.ua Furthermore, specific analogs act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov

Receptor Modulation: The 5,6-dihydroxybenzofuran scaffold has been identified as a promising framework for designing novel estrogen receptor (ER) ligands, with demonstrated cytotoxic effects on ER-positive breast cancer cells. scispace.comntu.edu.sg

Anticancer Mechanisms: In cancer research, derivatives have been shown to induce apoptosis (programmed cell death) and influence the cell cycle. smolecule.com For instance, a derivative of 4,6-dihydroxybenzofuran-3(2H)-one, (Z)-2-(5-bromo-2-hydroxybenzylidene) benzofuran-3(2H)-one, was found to be a potent inhibitor of SIRT1, leading to p53 acetylation and apoptosis induction. researchgate.net

Antiparasitic Action: Novel benzofuranones with a 5-nitroimidazole moiety have been synthesized and show potent activity against Leishmania donovani, a parasite responsible for visceral leishmaniasis. Their mechanism involves bioactivation by nitroreductase (NTR) enzymes within the parasite. asm.org

The exploration of these targets is often aided by advanced screening techniques and mechanism-of-action studies, paving the way for the development of drugs with novel therapeutic applications.

Table 2: Emerging Biological Targets for Benzofuranone Derivatives

Biological TargetDerivative ClassTherapeutic RelevanceReference
UreaseAuronesAntibacterial (e.g., against H. pylori) mdpi.com
Pim-1 KinaseSubstituted BenzofuranonesAnticancer (e.g., Breast Cancer) mdpi.com
Estrogen Receptor α (ERα)5,6-dihydroxybenzofuransAnticancer (Breast Cancer) scispace.comntu.edu.sg
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)5,6-dimethoxybenzofuranonesNeurodegenerative Diseases (Alzheimer's) nih.gov
Nitroreductase (NTR)Nitroimidazolylmethylene-benzofuranonesAntileishmanial asm.org
SIRT1AuronesAnticancer researchgate.net

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The synergy between computational and experimental methods is accelerating the discovery and optimization of benzofuranone-based drug candidates. journalbji.com In silico techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis allow for the rapid screening of virtual libraries and predict the biological activity of novel compounds before their synthesis. mdpi.comjournalbji.com

Molecular Docking: This technique is used to predict how a molecule binds to the active site of a biological target. For example, docking studies have been performed to understand the interaction of 5,6-dimethoxybenzofuranone derivatives with acetylcholinesterase, revealing binding modes similar to the established drug donepezil (B133215). nih.gov Similar computational screening was used to investigate the binding of furan (B31954) chalcone (B49325) derivatives to the urease enzyme, helping to explain their inhibitory mechanism. mdpi.com

QSAR Analysis: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows researchers to predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis. A QSAR analysis of seventeen aurones based on their cytotoxicity against cancer cell lines found that tumor specificity was correlated with molecular shape, size, and polarizability. iiarjournals.org

Combined Approaches: The most powerful strategy involves an iterative cycle of computational design, chemical synthesis, and experimental validation. rsc.org For instance, researchers used structure-based virtual screening to identify potential PIM1 kinase inhibitors from natural products, synthesized the promising candidates, and then confirmed their activity with in-vitro assays. mdpi.com This integrated approach not only saves time and resources but also provides deeper insights into the molecular mechanisms of action, guiding the rational design of more potent and selective drugs. nih.gov

Sustainable Synthesis and Biocatalytic Approaches for Benzofuranone Production

In line with the principles of green chemistry, a significant future direction is the development of sustainable and environmentally friendly methods for producing this compound and its derivatives. mlsu.ac.inmdpi.com These approaches aim to reduce waste, minimize energy consumption, and use renewable resources. mlsu.ac.incatalysis.blog

Key green synthetic strategies include:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and improve product yields. smolecule.comresearchgate.net This technique has been successfully applied to the synthesis of various aurone (B1235358) analogs. arabjchem.org

Solvent-Free and Alternative Solvent Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants with a catalyst, represents a greener alternative to traditional methods. researchgate.net The use of water as a solvent at reflux temperatures has also been reported for the synthesis of aurones. arkat-usa.org

Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and efficient route for chemical synthesis under mild conditions. acs.orgeuropa.eu Laccase-mediated oxidative coupling of catechol and ethyl acetoacetate (B1235776) has been used to prepare a 5,6-dihydroxy-benzofuran-3-carboxylic acid ethyl ester, a key precursor for various derivatives. nih.gov Biocatalysis can reduce the need for metal-based catalysts and can lead to cleaner products with fewer by-products. europa.eumdpi.com The production of aldehydes, key intermediates in many chemical syntheses, via biocatalytic processes is an area of active research. nih.gov

These sustainable methods are not only environmentally responsible but can also be more economically viable, making them crucial for the large-scale production of benzofuranone-based pharmaceuticals and chemicals. mdpi.commdpi.com

Q & A

Q. What are the key considerations for designing synthetic routes to 5,6-Dihydroxybenzofuran-3-one?

Methodological Answer: Synthesis of benzofuran derivatives often employs multi-step strategies, including cyclization, oxidation, or substitution reactions. For example, describes a one-pot pseudo three-component method to synthesize substituted benzofurans, highlighting the importance of optimizing reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity and yield. For dihydroxy derivatives like this compound, protecting groups (e.g., methoxy or acetyl) are critical to prevent undesired oxidation or side reactions during synthesis. Post-synthesis deprotection under mild acidic or basic conditions can restore hydroxyl groups while preserving the core structure .

Q. How can NMR spectroscopy be effectively used to characterize this compound?

Methodological Answer: 1^1H and 13^{13}C NMR are essential for confirming the substitution pattern and electronic environment of benzofuran derivatives. In , specific chemical shifts (e.g., δ 4.64 ppm for methylene protons adjacent to oxygen) and coupling constants (e.g., J=7.2J = 7.2\,Hz for aromatic protons) were used to assign stereochemistry and verify substituent positions. For this compound, deuterated solvents like DMSO-d6d_6 enhance solubility and resolution of hydroxyl proton signals. Integration ratios and 2D NMR techniques (e.g., COSY, HSQC) further resolve overlapping peaks in polyhydroxylated systems .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral or crystallographic data for dihydroxybenzofuran derivatives?

Methodological Answer: Discrepancies in spectral data often arise from differences in solvent, pH, or measurement techniques. For example, demonstrates how single-crystal X-ray diffraction can resolve ambiguities in molecular geometry by directly visualizing hydrogen bonding (e.g., C—H⋯H or Br⋯Br interactions). Computational validation tools, such as density functional theory (DFT) calculations (referenced in ), can predict NMR chemical shifts or IR spectra for comparison with experimental data. Cross-referencing with databases like CCDC (e.g., entry 1828960 in ) ensures alignment with validated structural parameters .

Q. How can computational methods predict the reactivity and stereochemical outcomes of this compound derivatives?

Methodological Answer: Molecular docking and molecular dynamics simulations are used to study interactions between benzofuran derivatives and biological targets (e.g., enzymes or receptors). highlights the use of fluorinated benzofurans in medicinal chemistry, where computational models predict binding affinities and metabolic stability. For stereochemical analysis, software like ACD/Labs Percepta ( ) calculates steric effects and electronic properties to rationalize reaction pathways, such as regioselective hydroxylation or ring-opening reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.